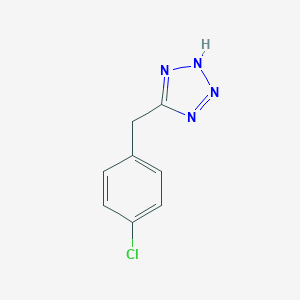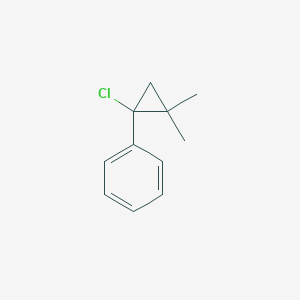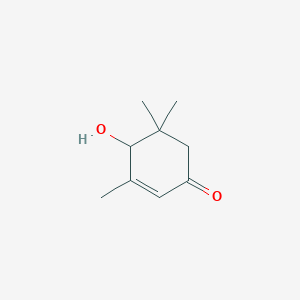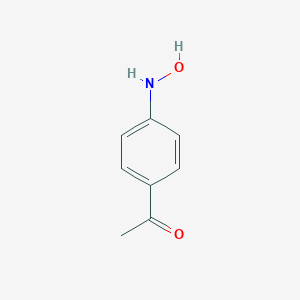
1-(4-(Hydroxyamino)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Hydroxyamino)phenyl)ethanone, also known as HPE, is a synthetic compound that has been extensively studied for its potential use in scientific research. HPE is a ketone derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for a range of applications.
Mécanisme D'action
The mechanism of action of 1-(4-(Hydroxyamino)phenyl)ethanone is not fully understood, but it is believed to involve the inhibition of tyrosinase activity. This results in a decrease in melanin production, which can lead to a reduction in skin pigmentation.
Effets Biochimiques Et Physiologiques
In addition to its potential use as a skin whitening agent, 1-(4-(Hydroxyamino)phenyl)ethanone has also been shown to have a range of other biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related conditions. Additionally, 1-(4-(Hydroxyamino)phenyl)ethanone has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-(Hydroxyamino)phenyl)ethanone in lab experiments is its relatively low cost and ease of synthesis. However, there are also some limitations to its use. For example, 1-(4-(Hydroxyamino)phenyl)ethanone is not very water-soluble, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments that specifically target its effects.
Orientations Futures
There are several potential future directions for research involving 1-(4-(Hydroxyamino)phenyl)ethanone. One area of interest is its potential use as a skin whitening agent, particularly in the development of treatments for hyperpigmentation disorders. Additionally, further investigation into its antioxidant, anti-inflammatory, and anti-cancer properties could lead to the development of new treatments for a range of conditions. Finally, more research is needed to fully understand the mechanism of action of 1-(4-(Hydroxyamino)phenyl)ethanone, which could help to inform the design of more targeted experiments.
Méthodes De Synthèse
1-(4-(Hydroxyamino)phenyl)ethanone can be synthesized through a multi-step process that involves the reaction of 4-nitrophenylacetic acid with hydroxylamine hydrochloride, followed by reduction with sodium borohydride. The resulting compound is then oxidized to form 1-(4-(Hydroxyamino)phenyl)ethanone.
Applications De Recherche Scientifique
1-(4-(Hydroxyamino)phenyl)ethanone has been studied for its potential use in a variety of scientific research applications. In particular, it has been investigated as a potential inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. This makes 1-(4-(Hydroxyamino)phenyl)ethanone a promising candidate for the development of skin whitening agents.
Propriétés
Numéro CAS |
10517-47-2 |
|---|---|
Nom du produit |
1-(4-(Hydroxyamino)phenyl)ethanone |
Formule moléculaire |
C8H9NO2 |
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
1-[4-(hydroxyamino)phenyl]ethanone |
InChI |
InChI=1S/C8H9NO2/c1-6(10)7-2-4-8(9-11)5-3-7/h2-5,9,11H,1H3 |
Clé InChI |
SKRBKYAOMVEMEN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NO |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)NO |
Autres numéros CAS |
10517-47-2 |
Synonymes |
Ethanone, 1-[4-(hydroxyamino)phenyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



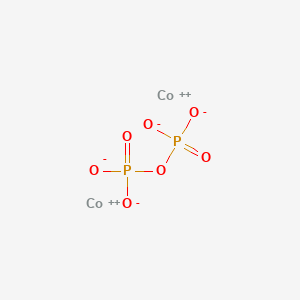
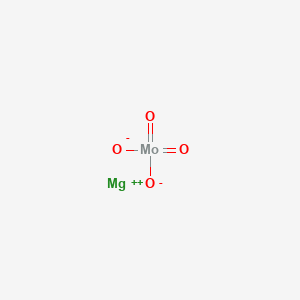

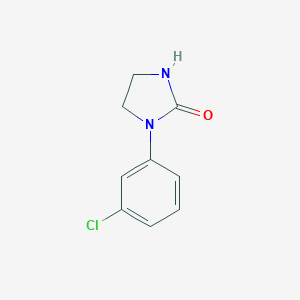
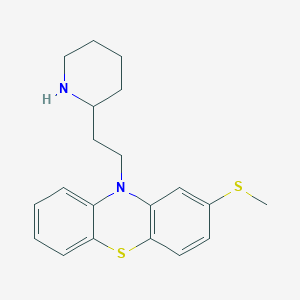
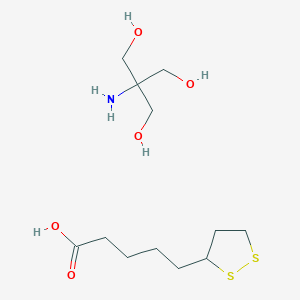
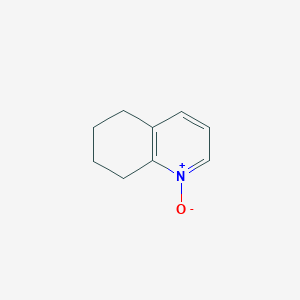

![6-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85288.png)
